molecular formula C8H18N2O B12435492 2-amino-N-ethyl-N,3-dimethylbutanamide

2-amino-N-ethyl-N,3-dimethylbutanamide

Cat. No.: B12435492
M. Wt: 158.24 g/mol
InChI Key: DQGKQYWOIRKPGK-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N,3-dimethylbutanamide is an organic compound with the molecular formula C8H18N2O It is a derivative of butanamide, characterized by the presence of an amino group, an ethyl group, and two methyl groups attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N,3-dimethylbutanamide can be achieved through a multi-step process. One common method involves the reaction of hexanoyl chloride with bromoacetic ester to form 2-bromo-2,3-dimethylbutanoate. This intermediate is then reacted with aqueous ammonia to yield 2-amino-2,3-dimethylbutanamide . The final step involves the ethylation of the amino group to produce this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted butanamides.

Scientific Research Applications

2-amino-N-ethyl-N,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2,3-dimethylbutanamide: Lacks the ethyl group present in 2-amino-N-ethyl-N,3-dimethylbutanamide.

    N-ethyl-2,3-dimethylbutanamide: Lacks the amino group present in this compound.

    2-amino-N,N-dimethylbutanamide: Contains two methyl groups on the nitrogen atom instead of an ethyl and a methyl group.

Uniqueness

This compound is unique due to the presence of both an amino group and an ethyl group on the butanamide backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-N-ethyl-N,3-dimethylbutanamide

InChI

InChI=1S/C8H18N2O/c1-5-10(4)8(11)7(9)6(2)3/h6-7H,5,9H2,1-4H3

InChI Key

DQGKQYWOIRKPGK-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C(C(C)C)N

Origin of Product

United States

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